molecular formula C11H11N3O2S B2668471 N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)thiophene-3-carboxamide CAS No. 1207007-05-3

N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)thiophene-3-carboxamide

Cat. No.: B2668471
CAS No.: 1207007-05-3
M. Wt: 249.29
InChI Key: HVUYCLWPKSKXCU-UHFFFAOYSA-N
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Description

N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)thiophene-3-carboxamide is a synthetic organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)thiophene-3-carboxamide typically involves multi-step organic reactions. One common method might include the following steps:

    Formation of the Pyridazine Ring: Starting with a suitable dicarbonyl compound, the pyridazine ring can be formed through a cyclization reaction.

    Attachment of the Ethyl Group: The ethyl group can be introduced via an alkylation reaction using an appropriate alkyl halide.

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving sulfur-containing reagents.

    Amidation Reaction: Finally, the carboxamide group can be introduced through an amidation reaction using an amine and a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)thiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while reduction could produce alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical studies.

    Medicine: Possible applications in drug development due to its unique structure.

    Industry: Use in the development of new materials or catalysts.

Mechanism of Action

The mechanism of action of N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)thiophene-3-carboxamide would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)furan-3-carboxamide: Similar structure but with a furan ring instead of a thiophene ring.

    N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzene-3-carboxamide: Similar structure but with a benzene ring instead of a thiophene ring.

Uniqueness

The presence of both the pyridazine and thiophene rings in N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)thiophene-3-carboxamide makes it unique compared to its analogs. This unique structure could confer distinct chemical and biological properties, making it valuable for specific applications.

Properties

IUPAC Name

N-[2-(6-oxopyridazin-1-yl)ethyl]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2S/c15-10-2-1-4-13-14(10)6-5-12-11(16)9-3-7-17-8-9/h1-4,7-8H,5-6H2,(H,12,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVUYCLWPKSKXCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)N(N=C1)CCNC(=O)C2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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